![molecular formula C15H32N2Si B14291918 11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile CAS No. 116421-41-1](/img/structure/B14291918.png)
11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile is an organic compound with the molecular formula C15H32N2Si It is a nitrile derivative featuring a dimethylamino and dimethylsilyl group attached to an undecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile typically involves the reaction of an appropriate undecanenitrile precursor with dimethylamine and a silylating agent. One common method is the reaction of 11-bromoundecanenitrile with dimethylamine in the presence of a base, followed by silylation with chlorodimethylsilane. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux conditions
Catalyst/Base: Triethylamine or sodium hydride
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino and dimethylsilyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The dimethylsilyl group provides stability and can influence the compound’s reactivity and solubility. The nitrile group can undergo transformations that lead to the formation of bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 11-[(Dimethylamino)dimethylsilyl]-10-undecenoic acid tert-butyl ester
- tert-butyl-11-(dimethylamino(dimethyl)silyl)undecanoate
Uniqueness
11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile is unique due to its combination of functional groups, which impart distinct chemical properties. The presence of both dimethylamino and dimethylsilyl groups allows for versatile reactivity and potential applications in various fields. Its structure also provides stability and solubility advantages over similar compounds.
Propiedades
Número CAS |
116421-41-1 |
|---|---|
Fórmula molecular |
C15H32N2Si |
Peso molecular |
268.51 g/mol |
Nombre IUPAC |
11-[dimethylamino(dimethyl)silyl]undecanenitrile |
InChI |
InChI=1S/C15H32N2Si/c1-17(2)18(3,4)15-13-11-9-7-5-6-8-10-12-14-16/h5-13,15H2,1-4H3 |
Clave InChI |
AFPXJXAHYOKDFB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[Si](C)(C)CCCCCCCCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



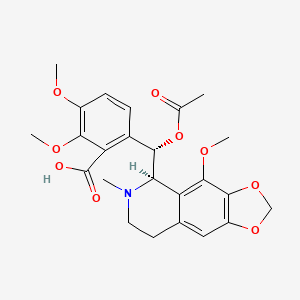
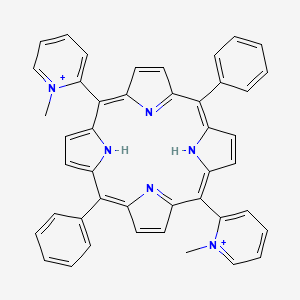
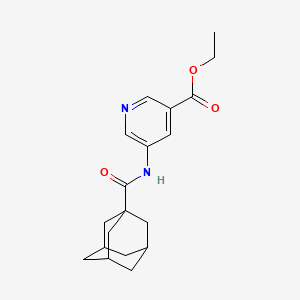
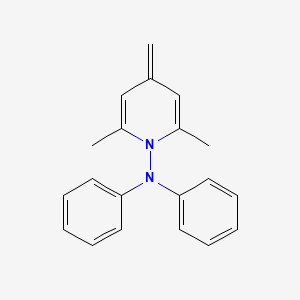
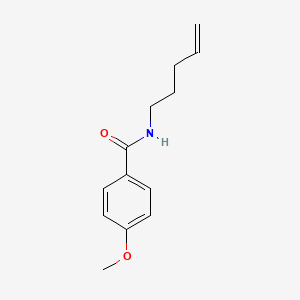

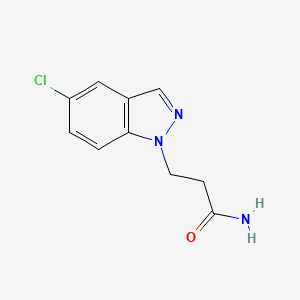
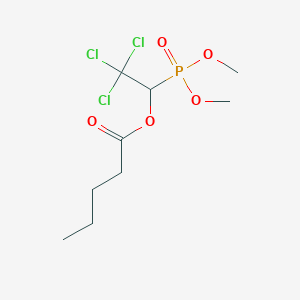
silane](/img/structure/B14291895.png)
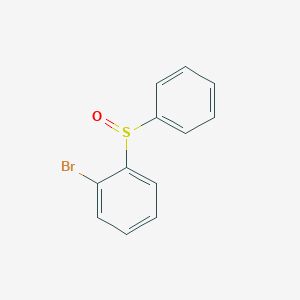
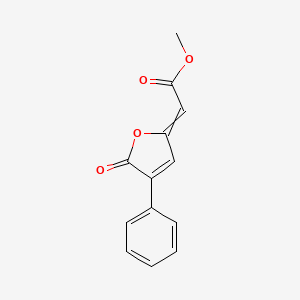
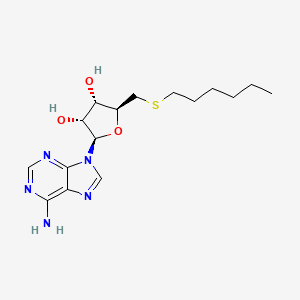
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)
